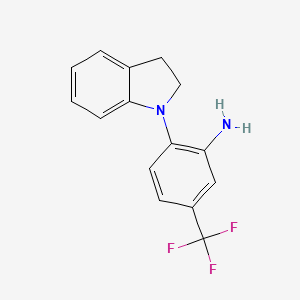

2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine

Übersicht

Beschreibung

The compound “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” is a chemical compound that is part of a collection of rare and unique chemicals1. However, there is limited analytical data available for this product1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine”. However, there are related compounds such as “2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin” which have been synthesized by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups2.Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” is not explicitly provided in the search results. However, the linear formula for a similar compound “2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE” is given as C17H11F3N2O31.Chemical Reactions Analysis

Specific chemical reactions involving “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly provided in the search results.Wissenschaftliche Forschungsanwendungen

Luminescent Properties

- Near-Infrared Luminescence : The synthesis of neodymium and ytterbium complexes containing 2-(2,2,2-trifluoroethyl)-1-indone, a compound structurally similar to 2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine, showcases their luminescent properties, particularly in the near-infrared region (Li et al., 2014).

Applications in Synthesis and Chemistry

- Antifungal Activities : Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, prepared from similar compounds, exhibit promising antifungal activities, offering potential as agricultural fungicides (Xu & Fan, 2011).

- Cytotoxic Agents : The synthesis of novel derivatives from similar indole compounds demonstrates their potential as cytotoxic agents, particularly against breast cancer cell lines (Modi et al., 2011).

Synthesis and Structural Analysis

- Synthesis of Derivatives : A new β-diketone analogous to the subject compound has been employed for the synthesis of lanthanide complexes, demonstrating its utility in synthesizing complex molecular structures (Li et al., 2012).

Safety And Hazards

The safety and hazards associated with “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly mentioned in the search results. However, Sigma-Aldrich, a supplier of a similar compound, states that the buyer assumes responsibility to confirm product identity and/or purity1.

Zukünftige Richtungen

The future directions for research or applications of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly mentioned in the search results.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, it’s recommended to consult scientific literature or experts in the field.

Eigenschaften

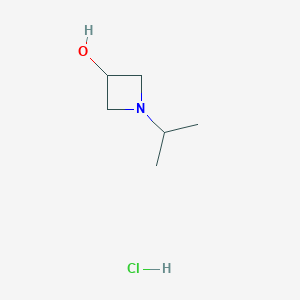

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2/c16-15(17,18)11-5-6-14(12(19)9-11)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMPKNJOSOOJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)